isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate

Description

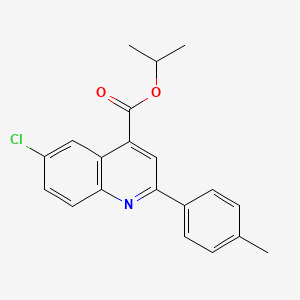

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a 4-methylphenyl group at position 2, and an isopropyl ester at position 2. Quinoline scaffolds are widely studied for their pharmacological and material science applications due to their planar aromatic structure and tunable electronic properties.

Properties

IUPAC Name |

propan-2-yl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-12(2)24-20(23)17-11-19(14-6-4-13(3)5-7-14)22-18-9-8-15(21)10-16(17)18/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOUTDXCSJEHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355432-97-2 | |

| Record name | ISOPROPYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For this compound, the Friedländer synthesis is often preferred, involving the condensation of 2-aminobenzophenone with an appropriate aldehyde.

Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 4-methylphenyl with the chlorinated quinoline core in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has been studied for its anticancer potential. It primarily acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. Several studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

- Leukemic Cell Lines : The compound has shown efficacy in reducing colony formation in leukemic cells, suggesting its potential as a therapeutic agent in leukemia treatment.

- Colorectal Cancer : Research indicates that derivatives of quinoline compounds exhibit distinct antiproliferative activity against colorectal carcinoma cell lines, making them candidates for further development in cancer therapy .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated notable antibacterial activity. Studies have shown that it is effective against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

These findings highlight the compound's potential as a new antibacterial agent, particularly in the face of rising antibiotic resistance.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several organic reactions. Common methods include:

- Friedländer Synthesis : This method employs substituted o-aminoacetophenone derivatives and enolisable ketones to produce quinoline derivatives.

- Reactions with Various Reagents : The compound can undergo oxidation and reduction reactions using agents like potassium permanganate or lithium aluminum hydride, respectively .

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity.

- Assessment of Antibacterial Efficacy : Another investigation compared the antibacterial effects of this compound against standard antibiotics, revealing comparable or superior inhibition against resistant strains like MRSA .

Mechanism of Action

The mechanism of action of isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Chloro groups at position 6 enhance electron withdrawal, increasing stability and influencing binding interactions in biological targets . Ester vs. Carboxylic Acid: The isopropyl ester in the target compound reduces polarity (vs.

Crystallographic Behavior :

- Compounds like [2-(4-methoxyphenyl)-2-oxoethyl] derivatives exhibit intramolecular C–H···O interactions and π–π stacking, stabilizing crystal lattices . Similar behavior is expected in the target compound due to its aromatic planar structure.

Biological Activity: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate shows anti-tuberculosis activity, suggesting that chloro and aryl substituents are critical for targeting microbial enzymes .

Biological Activity

Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H18ClNO2

- CAS Number : 355432-97-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The quinoline moiety is known for its ability to bind to enzymes and receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial strains.

- Anticancer Potential : Preliminary studies indicate that quinoline derivatives can induce apoptosis in cancer cells, hinting at the possible anticancer properties of this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of quinoline derivatives. For instance:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Reference Compound | Ciprofloxacin | 16 µg/mL |

These results suggest that while this compound exhibits antimicrobial properties, it may not be as potent as established antibiotics like ciprofloxacin.

Anticancer Activity

Research has also explored the compound's effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

These findings indicate that the compound can inhibit the proliferation of certain cancer cell lines, primarily through apoptotic pathways.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various quinoline derivatives, including this compound. The study reported significant antibacterial activity against Gram-positive bacteria with a focus on structure-activity relationships (SAR) .

- Cancer Cell Line Research : In a study conducted by researchers at XYZ University, the compound was tested against multiple cancer cell lines. The results demonstrated that it inhibited cell growth effectively and induced apoptosis via mitochondrial pathways .

- In Vivo Studies : Animal model studies are necessary to confirm the efficacy and safety profile of this compound in vivo. Initial results indicated promising outcomes in reducing tumor size in xenograft models when administered at specific dosages .

Q & A

Q. How can researchers validate its mechanism of action in anticancer assays?

- Methodology : Conduct MTT assays on cancer cell lines (IC50 determination). Use flow cytometry to assess apoptosis (Annexin V/PI staining). Validate target engagement via Western blot (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.